![molecular formula C10H7ClN4O B12637226 6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12637226.png)
6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole typically involves the reaction of 6-chloroisoindoline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which then undergoes cyclization to form the tetrazoloisoindole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloroisoindoline
- Epichlorohydrin
- Tetrazoloisoindole derivatives
Uniqueness
6-chloro-7-(oxiran-2-yl)-5H-[1,2,3,4]tetrazolo[5,1-a]isoindole: is unique due to its specific structural features, such as the presence of both a tetrazoloisoindole ring and an epoxide group.
Eigenschaften
Molekularformel |
C10H7ClN4O |
|---|---|
Molekulargewicht |
234.64 g/mol |
IUPAC-Name |
6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C10H7ClN4O/c11-7-1-2-9-14-8(6-15(9)5-7)10(16)13-4-3-12/h1-2,5-6H,4H2,(H,13,16) |
InChI-Schlüssel |
VQGPYLUUAKPVAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
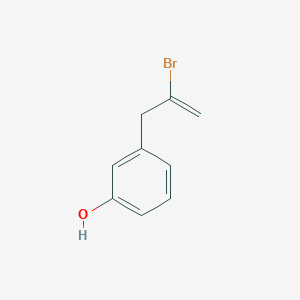
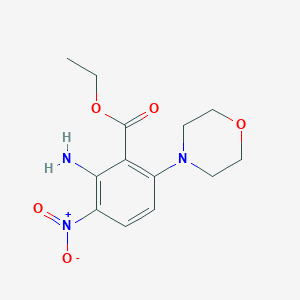
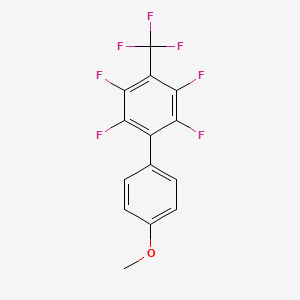
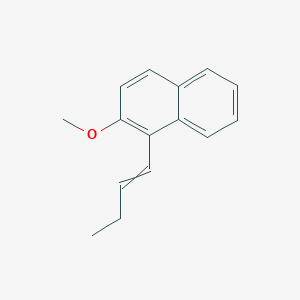
![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![(5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-one](/img/structure/B12637188.png)
![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)

![4-Methyl-N-[(1S,2S)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B12637212.png)
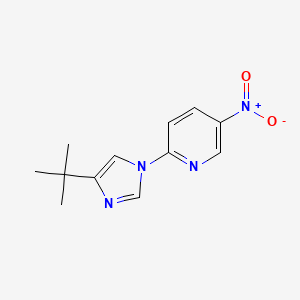

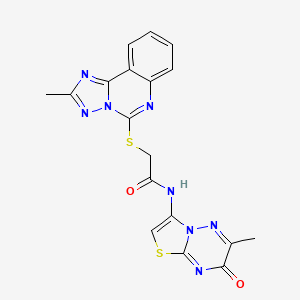
![2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-](/img/structure/B12637225.png)
